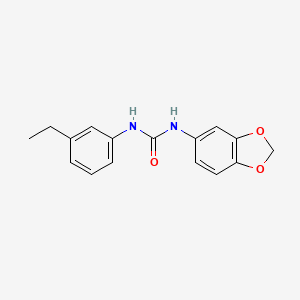

N-1,3-benzodioxol-5-yl-N'-(3-ethylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” is a urea derivative containing a benzodioxol group and an ethylphenyl group . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .

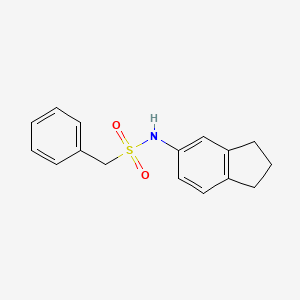

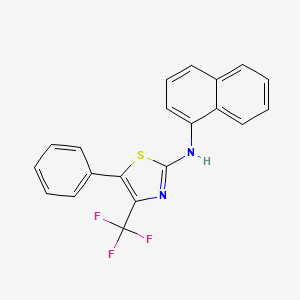

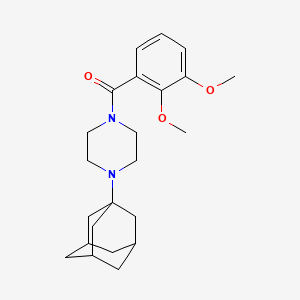

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzodioxol group attached to a urea group, which is also attached to an ethylphenyl group .科学的研究の応用

Anticancer Activity

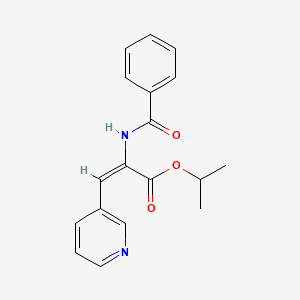

“N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” derivatives have been studied for their potential as anticancer agents. A series of compounds with the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds are synthesized via palladium-catalyzed C-N cross-coupling and evaluated for their ability to inhibit cancer cell proliferation. The structure–activity relationship studies help in identifying more active analogs and understanding the mechanisms of indole anticancer molecules.

Antioxidant Properties

Compounds with the 1,3-benzodioxole ring system, which is present in “N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea,” are known to exhibit antioxidant properties . The synthesis of new derivatives has led to the evaluation of their antioxidant activity. These studies are crucial for developing compounds that can mitigate oxidative stress, which is a factor in many diseases, including neurodegenerative disorders and cancer.

Synthesis of Bioactive Molecules

The 1,3-benzodioxole group is a significant structural component in the synthesis of bioactive molecules. It serves as an important intermediate in the production of compounds like berberine and is also used in synthesizing quinolone drugs . Research in this area focuses on designing new analogs and exploring their therapeutic potential.

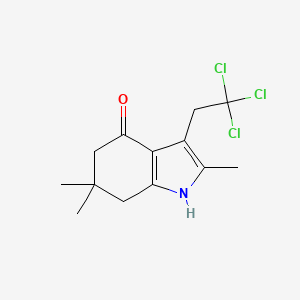

Tubulin Polymerization Inhibition

Some derivatives of “N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” have been designed to target tubulin polymerization, a process critical for cell division . By inhibiting this process, these compounds can induce mitotic blockade and apoptosis in cancer cells, making them promising candidates for anticancer therapies.

Sedative and Hypotensive Effects

The 1,3-benzodioxole moiety is associated with sedative and hypotensive effects. Compounds containing this group have been reported to possess these biological activities, which can be beneficial in the development of new medications for anxiety and hypertension .

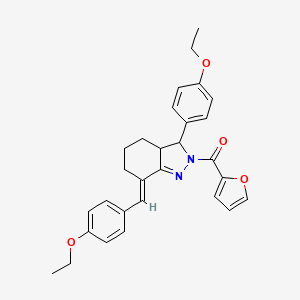

Antimicrobial and Antitumor Activities

Research has indicated that the 1,3-benzodioxole structure can contribute to antimicrobial and antitumor activities. This makes “N-1,3-benzodioxol-5-yl-N’-(3-ethylphenyl)urea” a valuable compound for further exploration in the development of new treatments for infections and cancer .

作用機序

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

, related compounds have been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This interference with microtubule dynamics can disrupt cell division and lead to cell death .

Biochemical Pathways

Compounds that target tubulin typically affect the mitotic spindle assembly, a crucial process in cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(3-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-2-11-4-3-5-12(8-11)17-16(19)18-13-6-7-14-15(9-13)21-10-20-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXFCTQXVMHFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)

![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291700.png)

![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)

![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)

![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)

![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)